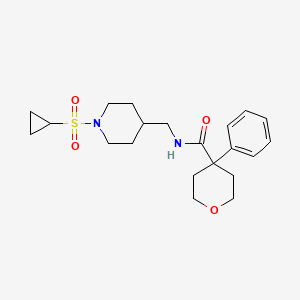

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

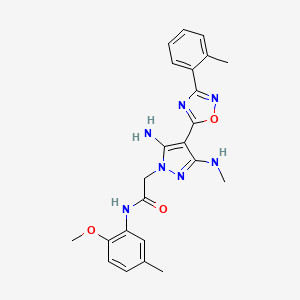

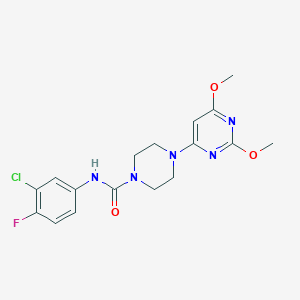

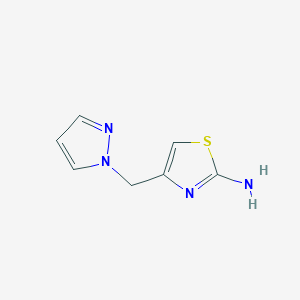

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound with a complex molecular structure . It is a versatile material widely used in scientific research. Its unique structure allows for diverse applications such as drug development, catalysis, and material synthesis.

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopropylsulfonyl group attached to a piperidin-4-yl group, which is further attached to a phenyltetrahydro-2H-pyran-4-carboxamide group . The exact molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Anticancer Agents: Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and evaluated their effects against cancer cells. Structure-activity relationship studies revealed that the presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring enhances cytotoxicity .

Antimalarial Compounds: In the search for novel antimalarial molecules, structurally simple synthetic 1,4-disubstituted piperidines have been investigated. These compounds exhibit promising activity against malaria, addressing the challenge of artemisinin resistance .

Organic Synthesis

The compound’s unique structure makes it an attractive substrate for organic synthesis. Researchers have explored various methods for constructing substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These synthetic approaches contribute to the development of biologically active compounds .

Pharmacological Applications

Both synthetic and natural piperidines have found applications in drug development. Scientists continue to explore the biological evaluation of potential drugs containing the piperidine moiety. This research aims to identify novel therapeutic agents with improved efficacy and safety profiles .

Mécanisme D'action

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The interaction of piperidine derivatives with their targets can also vary. They might bind to a specific site on a protein, altering its function, or they could interact with DNA or RNA molecules to influence gene expression .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the targets of the specific compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary based on their chemical structure. Some might be readily absorbed and distributed throughout the body, while others might be metabolized quickly or excreted unchanged .

Result of Action

The molecular and cellular effects of piperidine derivatives can be diverse, ranging from altering cellular signaling pathways to inducing or inhibiting the expression of specific genes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of piperidine derivatives .

Propriétés

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4S/c24-20(21(10-14-27-15-11-21)18-4-2-1-3-5-18)22-16-17-8-12-23(13-9-17)28(25,26)19-6-7-19/h1-5,17,19H,6-16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXYNVCOLXWYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2595101.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2595107.png)

![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2595110.png)

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2595115.png)

![2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2595117.png)